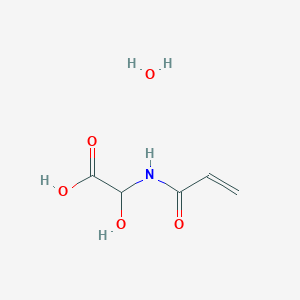

2-Acrylamido-2-hydroxyacetic acid hydrate

描述

准备方法

General Synthetic Pathways for Acrylamido Derivatives

Acrylamido compounds are typically synthesized via nucleophilic addition or substitution reactions involving acryloyl chloride or acrylic acid derivatives. For 2-acrylamido-2-hydroxyacetic acid hydrate, the hydroxyacetic acid moiety introduces unique challenges due to the presence of both hydroxyl and carboxylic acid groups. A plausible route involves:

Michael Addition of Glycolic Acid Derivatives

Glycolic acid (2-hydroxyacetic acid) could serve as the nucleophile in a Michael addition with acryloyl chloride. This reaction would require careful pH control to prevent premature polymerization of the acryloyl group. The general reaction scheme is:

2=\text{CHCOCl} + \text{HOCH}2\text{COOH} \rightarrow \text{CH}_2=\text{CHCONHCH}(\text{OH})\text{COOH} + \text{HCl}

However, no direct experimental data for this specific reaction exists in the provided sources .

Hydrolysis of Cyanohydrin Intermediates

An alternative pathway involves the synthesis of a cyanohydrin intermediate, followed by hydrolysis to yield the hydroxyacetic acid group. For example:

2=\text{CHCONH}2 + \text{HCN} \rightarrow \text{CH}2=\text{CHCONHCH}(\text{CN})\text{OH} \xrightarrow{\text{H}2\text{O}} \text{CH}_2=\text{CHCONHCH}(\text{OH})\text{COOH}

This method is speculative but aligns with known cyanohydrin chemistry .

Reaction Optimization and Conditions

Solvent Systems and Temperature

The synthesis of acrylamido sulfonic acids, such as 2-acrylamido-2-methylpropanesulfonic acid (AMPS), occurs in non-aqueous media (e.g., acrylonitrile) at temperatures between −8°C and 82°C . For hydroxyacetic acid derivatives, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may be preferable to solubilize both reactants while minimizing side reactions.

Catalytic Systems

Free-radical inhibitors (e.g., hydroquinone) are critical to prevent polymerization of the acryloyl group during synthesis. In AMPS production, azoisobutyronitrile (AIBN) serves as a catalyst for copolymerization , but its role in monomer synthesis remains unclear.

Purification Strategies

Recrystallization in Hydrous Acetic Acid

The purification of AMPS involves dissolving crude crystals in hydrous acetic acid (5–40% water) at 60–110°C, followed by cooling to 10–20°C for recrystallization . This method could be adapted for this compound, given the structural similarity. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Solvent | Hydrous acetic acid |

| Water Content | 5–40% |

| Dissolution Temp. | 60–90°C |

| Recrystallization | 10–20°C |

Filtration and Washing

Post-recrystallization, filtration and washing with chilled acetic acid (as described for AMPS ) would remove residual impurities. The target compound’s solubility profile in acetic acid-water mixtures must be empirically determined.

Challenges and Limitations

Polymerization During Synthesis

The acryloyl group’s propensity for polymerization necessitates stringent reaction conditions. For example, in AMPS synthesis, unreacted acrylonitrile is recycled under vacuum to minimize waste . Similar precautions would apply to prevent cross-linking of this compound.

Stability of Hydroxyacetic Acid Moiety

The hydroxyl group in hydroxyacetic acid may participate in unintended side reactions, such as esterification or oxidation. Stabilizing agents (e.g., antioxidants) and inert atmospheres (N₂ or Ar) could mitigate degradation.

Industrial-Scale Considerations

Continuous vs. Batch Processes

The continuous production of AMPS in small reactors suggests that a similar approach could be viable for this compound. Key advantages include:

-

Reduced residence time at elevated temperatures.

-

Higher throughput compared to batch methods.

Integration with Downstream Applications

If the compound is intended for polymer production (e.g., as a comonomer), direct integration of synthesis and polymerization reactors—as seen in acrylic fiber manufacturing —could streamline operations.

Analytical Characterization

Critical quality control measures would include:

化学反应分析

Radical Polymerization and Copolymerization

The acrylamide group enables radical-initiated polymerization, forming linear or crosslinked polymers. Copolymerization with other vinyl monomers enhances material properties for targeted applications.

-

Homopolymerization :

Under UV or thermal initiation (e.g., ammonium persulfate), the compound forms poly(2-acrylamido-2-hydroxyacetic acid), a hydrophilic polymer used in hydrogels .- Conditions : 60–80°C, pH 7–9, aqueous medium.

- Mechanism :

-

Copolymerization :

Reactivity ratios with common comonomers: Key Finding : Copolymers exhibit enhanced mechanical strength (up to 1.2 MPa tensile stress) and swelling ratios (>500% in water) .

Hydrolysis and Degradation

The ester-like structure of the hydroxyl-carboxylic acid group facilitates hydrolysis under acidic or alkaline conditions:

- Acidic Hydrolysis :

- Alkaline Hydrolysis :

Crosslinking Reactions

The hydroxyl group participates in hydrogen bonding and covalent crosslinking:

-

Hydrogen-Bonded Networks :

Forms physically crosslinked hydrogels with polyvinyl alcohol (PVA), achieving equilibrium swelling ratios of 1,200% . -

Chemical Crosslinking :

Using -methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA):

Interaction with Biomolecules

The compound’s functional groups enable bioconjugation and bioadhesion:

-

Thiol-Acrylamide Click Chemistry :

Reacts with cysteine residues in proteins (e.g., bovine serum albumin) via Michael addition: -

Nucleic Acid Binding :

Electrostatic interactions with DNA/RNA via protonated amine groups (pKa ≈ 4.5) .

Complexation with Metal Ions

The hydroxyl-carboxylic acid moiety chelates divalent cations (e.g., Ca, Cr):

- Adsorption Capacity : Mechanism :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

科学研究应用

Environmental Applications

Hydrogel Synthesis for Wastewater Treatment

One of the primary applications of 2-acrylamido-2-hydroxyacetic acid hydrate is in the synthesis of hydrogels designed for environmental remediation. These hydrogels can effectively remove metal cations from wastewater, providing a sustainable solution to heavy metal pollution. The hydrogels formed from this compound exhibit high swelling capacity and ion-exchange properties, making them suitable for treating contaminated water .

Table 1: Properties of Hydrogels Derived from this compound

| Property | Value |

|---|---|

| Swelling Ratio | Up to 1000% |

| Ion Exchange Capacity | High (specific values vary) |

| pH Stability | Stable between pH 4-10 |

| Temperature Stability | Effective up to 60°C |

Biomedical Applications

Conductive Medical Hydrogels

In biomedical research, this compound is utilized in the development of conductive hydrogels for medical applications. These hydrogels are essential for creating electrodes in electrocardiogram (ECG) devices. The combination of this compound with other monomers allows for the production of hydrogels that maintain conductivity while being biocompatible .

Case Study: Hydrogel Formulation for ECG Electrodes

A study explored the formulation of conductive medical hydrogels using this compound. Parameters such as crosslinker concentration, pH, and water content were systematically investigated to optimize properties like moisture retention and skin adhesion. The results indicated that adjusting these parameters significantly improved the hydrogel's performance as an ECG electrode .

Industrial Applications

Polymer Production

The compound is also employed in producing various polymers used in industrial applications, including adhesives, dispersants, and thickeners. Its ability to copolymerize with other monomers enhances the mechanical properties and stability of the resulting materials .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Adhesives | Used in formulations requiring strong bonding properties |

| Dispersants | Enhances stability in suspensions |

| Thickeners | Increases viscosity in various products |

作用机制

The mechanism of action of 2-Acrylamido-2-hydroxyacetic acid hydrate involves nucleophilic addition reactions. In the presence of an acid or base, water adds rapidly to the carbonyl group of the compound, forming a hydrate . This reaction is reversible and is influenced by steric and electrical factors of the carbonyl group .

相似化合物的比较

2-Acrylamido-2-hydroxyacetic acid hydrate can be compared with similar compounds such as 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . These compounds share similar properties and are used in the synthesis of hydrogels. this compound is unique due to its specific chemical structure and the ability to form stable hydrates .

生物活性

Overview

2-Acrylamido-2-hydroxyacetic acid hydrate (CAS No. 199926-33-5) is a synthetic compound notable for its applications in biomedical fields, particularly in the development of hydrogels and drug delivery systems. Its unique chemical structure allows it to exhibit significant biological activity, making it a subject of interest in various research studies.

- Molecular Formula : CHNO

- Molecular Weight : 161.13 g/mol

- Physical State : Hydrate form

- Solubility : Soluble in water, with properties influenced by pH and temperature.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic addition reactions, which are catalyzed by both acids and bases. This characteristic enables the compound to interact with various biological molecules, influencing cellular processes and biochemical pathways.

Key Mechanisms:

- Hydrogel Formation : The compound is primarily used in the synthesis of hydrogels that can encapsulate drugs for controlled release.

- Biocompatibility : Studies indicate that hydrogels made from this compound exhibit biocompatibility, making them suitable for medical applications such as drug delivery and tissue engineering .

Cell Interaction Studies

Research has demonstrated that hydrogels synthesized from this compound can effectively deliver therapeutic agents while maintaining cell viability. For instance:

- Cytotoxicity Tests : In vitro studies on cancer cell lines (e.g., HCT116 colon cancer cells) showed that drug-loaded hydrogels exhibited significant cytotoxic effects, while normal cells remained unaffected .

Drug Delivery Applications

The compound's hydrophilic nature allows for enhanced drug solubility and stability. It has been utilized in:

- Sustained Release Systems : Hydrogels have been engineered to provide controlled release of drugs such as doxorubicin (DOX), demonstrating a sustained release profile under physiological conditions .

Case Studies

- Hydrogel for Anticancer Drug Delivery :

-

Metal Ion Removal :

- Research highlighted the application of this compound in synthesizing hydrogels capable of removing heavy metal ions from wastewater. The hydrogels showed high adsorption capacities due to their functional groups, which interact with metal ions.

Comparative Analysis

| Property/Feature | This compound | Other Hydrogel Forming Agents |

|---|---|---|

| Hydrophilicity | High | Variable |

| Biocompatibility | Excellent | Depends on formulation |

| Drug Release Profile | Sustained | Variable |

| Applications | Drug delivery, wastewater treatment | Tissue engineering, wound healing |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-acrylamido-2-hydroxyacetic acid hydrate in a laboratory setting?

- Methodological Answer : Synthesis typically involves acrylation of hydroxyacetic acid derivatives under controlled conditions. A two-step approach is advised:

Protection of Hydroxy Group : Use tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group of hydroxyacetic acid, preventing unwanted side reactions during acrylation .

Acrylation : React the protected intermediate with acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm hydration state using Karl Fischer titration .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical-resistant lab coats. Avoid inhalation by working in a fume hood. Electrostatic discharge risks necessitate grounding equipment during transfer .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) should be included to stabilize the hydrate form. Monitor for discoloration, which indicates decomposition .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm acrylamido and hydroxyacetic acid moieties. Hydrate protons appear as broad peaks near δ 5.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 210 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Retention time should match certified reference standards .

Advanced Research Questions

Q. How does the hydration state of 2-acrylamido-2-hydroxyacetic acid influence its reactivity in polymer synthesis?

- Methodological Answer : The hydrate form enhances solubility in aqueous systems, enabling radical polymerization at lower initiator concentrations (e.g., 0.1% w/w ammonium persulfate). However, excess water may hydrolyze acrylamido groups, reducing crosslinking efficiency. Use thermogravimetric analysis (TGA) to quantify hydration levels and adjust reaction stoichiometry accordingly .

Q. What strategies can mitigate conflicting data when analyzing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Perform stability assays in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 230 nm for acrylamide absorption).

- Conflict Resolution : Discrepancies often arise from hydration variability. Standardize pre-experiment hydration by lyophilizing the compound and rehydrating under controlled humidity (e.g., 50% RH for 24 hours) .

Q. What role does this compound play in designing stimuli-responsive hydrogels?

- Methodological Answer : The acrylamido group enables UV-triggered crosslinking, while the hydroxyacetic acid moiety introduces pH sensitivity. For example:

- Fabrication : Mix with 2-hydroxyethyl methacrylate (HEMA) and ethylene glycol dimethacrylate (EGDMA). Polymerize under UV light (365 nm, 10 mW/cm²).

- Characterization : Swelling ratios in PBS (pH 7.4 vs. 5.0) confirm pH responsiveness. Differential scanning calorimetry (DSC) identifies glass transition temperature shifts due to hydration .

Q. Data Contradictions and Resolution

- Issue : Conflicting reports on thermal stability (e.g., TGA decomposition temperatures ranging 150–180°C).

属性

IUPAC Name |

2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWMQWFKXNJQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583474 | |

| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-33-5 | |

| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。